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Compound of Interest

Compound Name: Ethambutol, meso-

Cat. No.: B193379 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for meso-ethambutol,

an achiral stereoisomer of the antitubercular drug ethambutol. Designed for researchers,

scientists, and professionals in drug development, this document outlines the expected

spectroscopic characteristics based on its chemical structure and available data for ethambutol

isomers. It also includes detailed experimental protocols for relevant analytical techniques.

Chemical Structure and Properties
meso-Ethambutol, chemically known as (2R,2'S)-2,2'-(ethylenediimino)dibutan-1-ol, is one of

the three stereoisomers of ethambutol. Unlike the enantiomeric pair, (+)-(S,S)-ethambutol and

(-)-(R,R)-ethambutol, the meso form is achiral due to a plane of symmetry.

Property Value

IUPAC Name
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-

yl]amino]ethylamino]butan-1-ol[1]

Molecular Formula C₁₀H₂₄N₂O₂[1][2]

Molecular Weight 204.31 g/mol [1][2]

Stereochemistry Achiral (meso)[2]
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While experimentally obtained spectra for pure meso-ethambutol are not widely published, the

following sections detail the expected spectroscopic data based on its structure and data from

general ethambutol analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for meso-ethambutol is not readily available in the

public domain. However, based on its molecular structure, the following table outlines the

anticipated proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

Table 1: Predicted NMR Data for meso-Ethambutol
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¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H-1 ~3.5 m 4H -CH₂OH

H-2 ~2.5 m 2H
-

CH(CH₂CH₃)NH-

H-3 ~1.4 m 4H -CH₂CH₃

H-4 ~0.9 t 6H -CH₂CH₃

H-5 ~2.7 s 4H -NHCH₂CH₂NH-

-NH Variable br s 2H Amine protons

-OH Variable br s 2H Hydroxyl protons

¹³C NMR

Predicted

Chemical Shift

(ppm)

Assignment

C-1 ~65 -CH₂OH

C-2 ~60
-

CH(CH₂CH₃)NH-

C-3 ~25 -CH₂CH₃

C-4 ~10 -CH₂CH₃

C-5 ~50 -NHCH₂CH₂NH-

Note: Predicted values are based on standard chemical shift ranges for similar functional

groups. Actual experimental values may vary depending on the solvent and other experimental

conditions.

Infrared (IR) Spectroscopy
An IR spectrum of meso-ethambutol would be expected to show characteristic absorption

bands corresponding to its functional groups.
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Table 2: Expected Infrared Absorption Bands for meso-Ethambutol

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3200-3600 Strong, broad

N-H stretch (secondary amine) 3300-3500 Medium

C-H stretch (alkane) 2850-3000 Strong

C-O stretch (primary alcohol) 1000-1260 Strong

C-N stretch (amine) 1020-1250 Medium

Mass Spectrometry (MS)
Mass spectrometry of ethambutol, irrespective of the stereoisomer, typically involves

electrospray ionization (ESI). The protonated molecule [M+H]⁺ is observed, and fragmentation

provides structural information.

Table 3: Mass Spectrometry Data for Ethambutol

Ion m/z (mass-to-charge ratio)

[M+H]⁺ 205.2

Fragment Ion 1 116.1

Fragment Ion 2 88.1

Experimental Protocols
General NMR and IR Spectroscopy Protocols
While specific experimental conditions for meso-ethambutol are not published, a general

approach for obtaining NMR and IR spectra for a similar compound is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Additional

experiments such as COSY, HSQC, and HMBC can be performed to aid in signal

assignment.

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Ethambutol Analysis
The following protocol is a representative method for the quantification of ethambutol in

biological samples, which can be adapted for the analysis of meso-ethambutol.

Sample Preparation (Protein Precipitation):

To a 100 µL plasma sample, add an internal standard.

Add 300 µL of a protein precipitation agent (e.g., acetonitrile containing 1% formic acid).

Vortex mix and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant for LC-MS/MS analysis.
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Chromatographic Conditions:

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

Flow Rate: 0.4 mL/min.

Gradient: A suitable gradient program to achieve separation from other analytes.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Ethambutol: m/z 205.2 → 116.1

Internal Standard: (select appropriate transition).

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and

gas flows.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like meso-ethambutol.
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Caption: Workflow for the spectroscopic analysis and structure elucidation of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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